Cas no 2241141-45-5 (1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane)
![1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane structure](https://ja.kuujia.com/scimg/cas/2241141-45-5x500.png)
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane
- 4,8-Dioxa-1,11-diazaspiro[5.6]dodecane, 1-methyl-
- starbld0026834
- EN300-6477112
- 1-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
- 2241141-45-5
-
- インチ: 1S/C9H18N2O2/c1-11-3-5-13-8-9(11)6-10-2-4-12-7-9/h10H,2-8H2,1H3
- InChIKey: KMUCEOXYHRVWBK-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2(CNCCOC2)COCC1
計算された属性
- せいみつぶんしりょう: 186.136827821g/mol
- どういたいしつりょう: 186.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 33.7Ų
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Predicted)
- ふってん: 293.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 10.41±0.20(Predicted)
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477112-1.0g |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6477112-0.5g |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95.0% | 0.5g |
$758.0 | 2025-03-15 | |
Enamine | EN300-6477112-0.05g |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
A2B Chem LLC | AY04866-1g |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95% | 1g |
$1058.00 | 2024-04-20 | |
1PlusChem | 1P01FK82-50mg |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95% | 50mg |
$332.00 | 2023-12-18 | |
A2B Chem LLC | AY04866-50mg |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95% | 50mg |
$273.00 | 2024-04-20 | |
A2B Chem LLC | AY04866-250mg |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95% | 250mg |
$542.00 | 2024-04-20 | |
A2B Chem LLC | AY04866-500mg |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95% | 500mg |
$833.00 | 2024-04-20 | |
1PlusChem | 1P01FK82-100mg |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95% | 100mg |
$479.00 | 2023-12-18 | |
A2B Chem LLC | AY04866-2.5g |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane |
2241141-45-5 | 95% | 2.5g |
$2039.00 | 2024-04-20 |
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane 関連文献
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecaneに関する追加情報
Research Brief on 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane (CAS: 2241141-45-5): Recent Advances and Applications in Chemical Biology and Medicine
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane (CAS: 2241141-45-5) is a structurally unique spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, highlighting its synthetic accessibility, biological activity, and therapeutic potential.
The compound's spirocyclic architecture, featuring a 1,11-diazaspiro[5.6]dodecane core with methyl and dioxa substitutions, confers remarkable stability and conformational rigidity. These properties make it an attractive candidate for modulating protein-protein interactions (PPIs) and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane exhibit potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The study reported IC50 values in the low micromolar range, suggesting its potential as a lead compound for HDAC-targeted therapies.
In addition to its role in epigenetic modulation, recent research has explored the compound's utility in antimicrobial drug development. A 2024 preprint on bioRxiv detailed the synthesis of a series of analogs with enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The authors attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. Notably, the lead analog showed minimal cytotoxicity against mammalian cells, indicating a favorable therapeutic index.
The synthetic accessibility of 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane has also been a focus of recent investigations. A novel one-pot synthesis strategy was reported in Organic Letters (2023), which significantly improved the yield (up to 78%) and reduced the number of purification steps compared to traditional methods. This advancement is expected to facilitate the large-scale production of the compound and its derivatives for further preclinical evaluation.
Looking ahead, researchers are exploring the compound's potential in targeted drug delivery systems. Preliminary data from a 2024 ACS Nano publication suggest that 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane can be functionalized with nanoparticles for blood-brain barrier penetration, opening new avenues for treating central nervous system disorders. These findings, combined with the compound's multifunctional pharmacophore, position it as a promising candidate for next-generation therapeutics in chemical biology and medicine.
2241141-45-5 (1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane) 関連製品
- 319474-34-5(4-iodo-1H-pyrrolo[2,3-b]pyridine)
- 1512027-32-5(6-chloro-5-methylpyridine-3-sulfinate)
- 1326706-98-2(2-amino-2-(2-iodophenyl)acetic acid hydrochloride)
- 1806045-07-7(6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid)
- 2287289-32-9(6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole)
- 2034318-66-4(3-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline)
- 2418680-01-8(lithium(1+) 2-phenyloxetane-2-carboxylate)
- 2227803-09-8(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-hydroxy-3-methoxyphenyl}carbamate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1871626-33-3(2-(3,5-Dichlorophenyl)sulfanylacetaldehyde)




